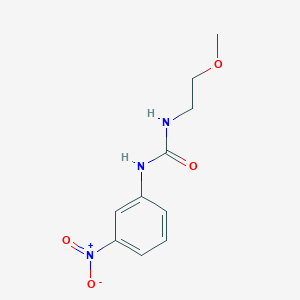

N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea

Overview

Description

N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea is a compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications, including their use as inhibitors, in materials science, and in the synthesis of various pharmaceuticals. The focus on N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate, producing urea. A specific method demonstrated for related compounds involves the Lossen rearrangement, which is used for synthesizing ureas from carboxylic acids, showing good yields under mild conditions without racemization (Thalluri et al., 2014). Another approach involves a novel one-pot reaction, demonstrating the versatility in synthesizing urea derivatives (Vasdev et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives reveals coplanar arrangements and the formation of one-dimensional chains via hydrogen bonds, contributing to their stability and reactivity. For instance, studies on similar molecules have shown how non-H atoms in the molecule are essentially coplanar, highlighting the importance of molecular conformation in the properties of these compounds (Lough et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including nucleophilic addition and rearrangements, which can be influenced by substituents on the urea molecule. The presence of nitrophenyl groups, for example, can affect the reactivity and the formation of specific products in reactions mediated by catalysts such as Cu(II) ions (Belzile et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as their melting points, solubility, and crystallinity, are closely related to their molecular structure. The crystal structure of these compounds can exhibit a high degree of order, with molecules linked through hydrogen bonds forming stable networks. This structural organization impacts their physical stability and solubility (Kumar et al., 2000).

Scientific Research Applications

Hydrogen Bonding and Deprotonation Equilibria

Research on N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea derivatives has explored their hydrogen bonding capabilities and deprotonation equilibria. Studies have detailed the interactions between such compounds and anions, highlighting the complex's stability influenced by solvent environment and anion presence. This knowledge contributes significantly to understanding molecular interactions critical in drug design and catalysis processes (Pérez-Casas & Yatsimirsky, 2008).

Agronomic Performance and Nitrogen Losses

Urea derivatives have been tested as urease activity inhibitors in agricultural settings to reduce nitrogen loss through ammonia volatilization. Such research indicates that incorporating urease inhibitors can significantly decrease nitrous oxide and nitric oxide emissions, enhancing nitrogen use efficiency and potentially increasing crop yields without detrimental environmental impacts (Abalos et al., 2012).

Supramolecular Assembly and Gelation Performance

In the field of material science, studies on N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea and its analogs have investigated their role in supramolecular assembly. These studies have provided insights into how substituents affect gelation performance, potentially leading to the development of new materials with tailored properties for applications in drug delivery systems and tissue engineering (Piana et al., 2016).

Enzyme Inhibition and Anticancer Activities

Unsymmetrical urea derivatives, including those related to N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea, have been synthesized and evaluated for their enzyme inhibition and anticancer activities. This research could lead to the discovery of new therapeutic agents, highlighting the potential of urea derivatives in medicinal chemistry (Mustafa et al., 2014).

Herbicide Development

N-nitrourea compounds, related to N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea, have been explored as potential lead compounds targeting acetohydroxyacid synthase, a key enzyme in plant growth. This research aims to develop novel herbicides to address the growing issue of resistance to existing products, demonstrating the application of these compounds in improving agricultural productivity (Jin et al., 2012).

properties

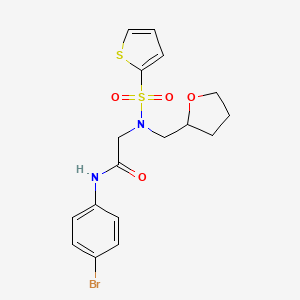

IUPAC Name |

1-(2-methoxyethyl)-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-17-6-5-11-10(14)12-8-3-2-4-9(7-8)13(15)16/h2-4,7H,5-6H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXNXIYSFRLXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)

acetic acid](/img/structure/B4581301.png)

![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)

![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)